N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole moiety, a nitrofuran ring, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the nitrofuran ring:
Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction, where the dimethylaminoethyl group is introduced to the benzo[d]thiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran ring.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrofuran ring and benzo[d]thiazole moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide sulfate
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide phosphate
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S.ClH/c1-18(2)9-10-19(15(21)12-7-8-14(24-12)20(22)23)16-17-11-5-3-4-6-13(11)25-16;/h3-8H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRYHQBHQMURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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